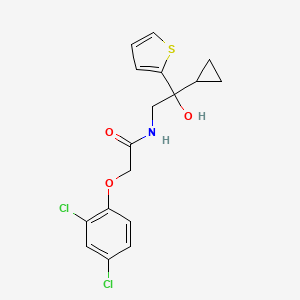

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxy-2-thiophen-2-ylethyl)-2-(2,4-dichlorophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO3S/c18-12-5-6-14(13(19)8-12)23-9-16(21)20-10-17(22,11-3-4-11)15-2-1-7-24-15/h1-2,5-8,11,22H,3-4,9-10H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDJASCYBDRONEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CS3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide typically involves multiple steps:

Formation of the Cyclopropyl Intermediate: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

Thiophene Ring Introduction: The thiophene ring can be incorporated via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives.

Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.

Acetamide Formation: The final step involves the formation of the acetamide linkage, typically through an amidation reaction using 2,4-dichlorophenoxyacetic acid and suitable coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group can undergo oxidation to form a ketone or carboxylic acid, depending on the conditions and reagents used.

Reduction: The compound can be reduced to remove the hydroxyl group or reduce the thiophene ring.

Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of deoxygenated or hydrogenated derivatives.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

Biological Studies: Used in research to understand its effects on various biological pathways and its potential as a lead compound for drug development.

Industrial Applications: Its derivatives may be used in the development of agrochemicals or materials science.

Mechanism of Action

The mechanism by which N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide exerts its effects involves interaction with specific molecular targets. These may include enzymes or receptors where the compound binds and modulates their activity. The pathways involved could be related to signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Substituent-Based Classification

The following table highlights structural analogs and their key differences:

Structural and Functional Differences

- Cyclopropyl vs.

- Hydroxy Group: The hydroxyl group may enhance hydrogen bonding with biological targets, unlike non-polar substituents (e.g., trichloro in ).

- Thiophen-2-yl vs. Other Aromatic Groups : Thiophene’s electron-rich sulfur atom may confer distinct electronic properties compared to phenyl or morpholine groups in analogs .

Spectroscopic and Physical Properties

- NMR Data: Thiophen-2-yl protons typically resonate at δ 6.8–7.5 ppm (aromatic region), while cyclopropyl protons appear as multiplets near δ 0.5–1.5 ppm . The 2,4-dichlorophenoxy group shows characteristic doublets for aromatic protons at δ 7.2–7.8 ppm .

- Melting Points : Analogs with trichloro-hydroxyethyl chains (e.g., Compound 3) melt at 123–125°C, whereas morpholine-containing derivatives (e.g., ) likely have higher melting points due to increased polarity .

Biological Activity

N-(2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2,4-dichlorophenoxy)acetamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇Cl₂N₃O₃S |

| Molecular Weight | 295.36 g/mol |

| CAS Number | 1788541-74-1 |

The structural features of this compound include a cyclopropyl group, a thiophene ring, and a dichlorophenoxy moiety, contributing to its unique biological interactions.

This compound exhibits its biological activity primarily through modulation of specific molecular targets involved in cellular signaling pathways. The presence of the thiophene and dichlorophenoxy groups enhances its interaction with various receptors and enzymes.

Key Mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzyme activities crucial for cellular processes, potentially leading to apoptotic pathways in cancer cells.

- Receptor Modulation : It may interact with G-protein coupled receptors (GPCRs), influencing downstream signaling cascades that regulate cell proliferation and survival.

Biological Activity Studies

Several studies have evaluated the biological effects of this compound:

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

- Cell Line : CCRF-CEM (leukemia)

- IC50 Value : 10 nM

- Mechanism : Induction of apoptosis through caspase activation and mitochondrial disruption.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties against specific bacterial strains. Its effectiveness is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes.

Case Studies

-

Case Study on Anticancer Effects :

- A study conducted on human leukemia cells revealed that treatment with the compound resulted in significant apoptosis as evidenced by increased levels of cleaved caspases and alterations in mitochondrial membrane potential.

- Findings : The compound's potency was comparable to established chemotherapeutics, suggesting its potential as a novel anticancer agent.

-

Case Study on Antimicrobial Efficacy :

- In another study, the compound was tested against various strains of Staphylococcus aureus.

- Results : It exhibited a minimum inhibitory concentration (MIC) of 5 µg/mL, indicating strong antimicrobial activity.

Q & A

Q. What are the critical steps in synthesizing this compound, and how is reaction progress monitored?

Synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) for amide bond formation. Key steps include:

- Slow addition of coupling agents at low temperatures (0–5°C) to minimize side reactions.

- Monitoring via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v:v) as the mobile phase.

- Purification via acid-base workup (e.g., 2.0 N HCl for protonation) and solvent extraction .

- Structural confirmation using and NMR in DMSO-d and mass spectrometry .

Q. Which spectroscopic techniques are essential for structural validation?

- Nuclear Magnetic Resonance (NMR): and NMR identify functional groups and stereochemistry, particularly the hydroxyl, cyclopropyl, and thiophene moieties.

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight and fragmentation patterns.

- X-ray Crystallography: Resolves 3D conformation, including intramolecular hydrogen bonds (e.g., C–H···O interactions) .

- Elemental Analysis: Validates purity within ±0.5% of theoretical values .

Q. How are common impurities addressed during synthesis?

- Chromatography: Silica gel column chromatography removes unreacted intermediates.

- Recrystallization: Ethanol or ethyl acetate recrystallization eliminates polar byproducts.

- HPLC: Reverse-phase HPLC with UV detection identifies non-polar impurities .

Advanced Research Questions

Q. How can conflicting NMR data be resolved for sterically hindered intermediates?

- Variable Temperature NMR: Reduces signal broadening caused by restricted rotation (e.g., cyclopropyl groups).

- 2D Techniques: HSQC and HMBC correlate proton and carbon signals to resolve overlapping peaks.

- Computational Modeling: Density functional theory (DFT) predicts chemical shifts for comparison with experimental data .

Q. What strategies improve reaction yields for intermediates with steric hindrance?

- Optimized Stoichiometry: Excess coupling agents (e.g., 1.5x TBTU) compensate for slow kinetics.

- Solvent Choice: Low-polarity solvents (e.g., dichloromethane) enhance solubility of bulky intermediates.

- Stepwise Activation: Pre-activation of carboxylic acids with HOBt/DIC before adding amines .

Q. How do intramolecular hydrogen bonds influence stability and reactivity?

- X-ray Analysis: Reveals hydrogen bonds (e.g., O–H···N or C–H···O) that stabilize the molecule’s conformation.

- Degradation Studies: Accelerated stability testing (40°C/75% RH) shows reduced degradation in hydrogen-bonded configurations.

- DFT Calculations: Predict bond dissociation energies to identify labile regions .

Q. How can computational methods guide the design of analogs with enhanced bioactivity?

- Molecular Docking: Screens interactions with target proteins (e.g., auxin receptors) using software like AutoDock.

- QSAR Models: Correlates substituent effects (e.g., chloro vs. methoxy groups) on activity.

- ADMET Prediction: SwissADME or pkCSM forecasts pharmacokinetic properties (e.g., CYP450 metabolism) .

Methodological Considerations

- Reaction Optimization: Use Design of Experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .

- Data Contradictions: Cross-validate analytical results (e.g., NMR vs. X-ray) to resolve structural ambiguities .

- Ethical Compliance: Adhere to CRDC 2020 guidelines for chemical engineering design and safety protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.